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Abstract
Dregeoside Da1, a naturally occurring polyhydroxypregnane glycoside isolated from the plant

Dregea volubilis, has emerged as a compound of interest in oncological research. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Dregeoside Da1. It details experimental protocols for its isolation and purification

and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this

document presents a putative signaling pathway for its apoptotic mechanism of action,

providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties
Dregeoside Da1 is a steroid glycoside characterized as a powder in its purified form. Its

fundamental chemical and physical properties are summarized below, based on data from

peer-reviewed literature and chemical supplier specifications. While comprehensive

experimental data for all physical properties are not publicly available, its identity has been

confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic

Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-

MS)[1].
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Property Value Source

Molecular Formula C42H70O15
ChemFaces, Real-Gene Labs,

MedChemExpress

Molecular Weight 815.0 g/mol
ChemFaces, Real-Gene Labs,

MedChemExpress

CAS Number 98665-65-7

ChemFaces, Real-Gene Labs,

MedChemExpress,

ChemicalBook

Physical State Powder ChemFaces

Purity ≥98% ChemFaces, Real-Gene Labs

Source Dregea volubilis
ChemFaces,

MedChemExpress

Solubility
DMSO, Pyridine, Methanol,

Ethanol
ChemFaces

Melting Point No data available ChemicalBook

Boiling Point No data available ChemicalBook

Density No data available ChemicalBook

Storage

Store at 2-8°C as a powder.

Stock solutions in DMSO can

be stored at -20°C for up to

two weeks.

ChemFaces

Biological Activity: Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of Dregeoside Da1 against a panel of

human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023

study are presented below, highlighting its potential as an anti-cancer agent[1].
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Cell Line Cancer Type IC50 (µM)

MB49 Bladder Cancer 4.29 ± 0.31

K562
Chronic Myelogenous

Leukemia
10.53 ± 0.72

MKN-7 Stomach Adenocarcinoma 12.88 ± 0.93

HT29 Colorectal Adenocarcinoma 15.34 ± 1.15

A549 Lung Carcinoma 18.76 ± 1.32

MCF-7 Breast Adenocarcinoma 19.45 ± 1.48

MDA-MB-231 Breast Adenocarcinoma 20.17 ± 1.53

HepG2 Hepatocellular Carcinoma 21.05 ± 1.66

Experimental Protocols
Isolation and Purification of Dregeoside Da1
The following is a generalized protocol for the isolation and purification of Dregeoside Da1
from the leaves of Dregea volubilis, synthesized from methodologies reported in the

literature[1][2].
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Extraction

Fractionation

Purification

Dried, powdered leaves of Dregea volubilis

Maceration with Methanol (MeOH) at room temperature

Filtration and concentration under reduced pressure

Crude Methanolic Extract

Suspension in H2O and partitioning with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc)

n-hexane, CHCl3, EtOAc, and remaining aqueous fractions

Column Chromatography of active fraction (e.g., EtOAc) on Silica Gel

Gradient elution (e.g., CHCl3:MeOH)

Collection of sub-fractions

TLC analysis to pool similar sub-fractions

Further Column Chromatography on RP-18 silica gel

Gradient elution (e.g., MeOH:H2O)

Preparative HPLC

Pure Dregeoside Da1

Click to download full resolution via product page

Figure 1: Experimental workflow for the isolation and purification of Dregeoside Da1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12317013?utm_src=pdf-body-img
https://www.benchchem.com/product/b12317013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12317013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology Details:

Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with

methanol at room temperature for an extended period. The resulting extract is filtered and

concentrated under reduced pressure to yield a crude methanolic extract.

Fractionation: The crude extract is suspended in water and successively partitioned with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction

for pregnane glycosides) is subjected to multiple rounds of column chromatography.

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a

gradient elution system, for example, a mixture of chloroform and methanol of increasing

polarity.

Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are

further purified on a reversed-phase (RP-18) column with a different solvent system, such

as a methanol-water gradient.

Preparative HPLC: Final purification is often achieved using preparative High-Performance

Liquid Chromatography (HPLC) to yield pure Dregeoside Da1.

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic

methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

Cytotoxicity Assay
The cytotoxic activity of Dregeoside Da1 is typically evaluated using a colorimetric assay such

as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology Details:

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with

fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5%

CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of Dregeoside
Da1 (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g.,

48 or 72 hours).

MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with

active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble

formazan crystals.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of Dregeoside Da1-induced cytotoxicity is yet to be

fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis

in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation

of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic

pathways.
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Figure 2: Proposed apoptotic signaling pathway induced by pregnane glycosides like
Dregeoside Da1.

Pathway Description:

Extrinsic Pathway: Dregeoside Da1 may engage with death receptors on the cell surface,

leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex

recruits and activates pro-caspase-8, which in turn activates downstream executioner

caspases.

Intrinsic Pathway: The compound could also act on the mitochondria by upregulating pro-

apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This

disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.

Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner

caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates,

such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and

morphological hallmarks of apoptosis.

Conclusion and Future Directions
Dregeoside Da1 is a pregnane glycoside with demonstrated cytotoxic activity against a range

of cancer cell lines. This technical guide has summarized its known physicochemical

properties, provided standardized protocols for its study, and outlined a plausible mechanism

for its anti-cancer effects.

Future research should focus on:

Elucidating the precise molecular targets of Dregeoside Da1.

Validating the proposed apoptotic signaling pathways through detailed mechanistic studies,

including Western blot analysis of key apoptotic proteins and cell cycle analysis.

Conducting in vivo studies in animal models to evaluate the efficacy and safety of

Dregeoside Da1 as a potential therapeutic agent.
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Exploring structure-activity relationships of Dregeoside Da1 and related pregnane

glycosides to optimize their anti-cancer properties.

The information presented herein provides a solid framework for researchers to build upon in

the ongoing effort to develop novel and effective cancer therapies from natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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